molecular formula C8H4ClN3O2 B035215 4-Chloro-8-nitroquinazoline CAS No. 19815-18-0

4-Chloro-8-nitroquinazoline

Cat. No. B035215
CAS RN: 19815-18-0
M. Wt: 209.59 g/mol
InChI Key: YNIKQCKETYIRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-8-nitroquinazoline involves multiple steps, including cyclization, nitrification, and chlorination. One method described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, showcasing a typical approach to synthesizing chloro-nitroquinazoline derivatives. This method emphasizes simplicity in operation, mild reaction conditions, and suitability for large-scale production, achieving an 85% yield (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The crystal structures of quinazoline derivatives, including those with substitutions similar to 4-Chloro-8-nitroquinazoline, reveal insights into the hydrogen bonding and molecular interactions typical of this class of compounds. Studies on isoquinoline and chloro-nitrobenzoic acid co-crystals demonstrate short hydrogen bonds between carboxy O atoms and base N atoms, indicating the importance of these interactions in stabilizing the crystal structure (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

4-Chloro-8-nitroquinazoline's reactivity is influenced by its functional groups. The presence of a nitro group can lead to the formation of DNA adducts through the generation of reactive oxygen species (ROS), as demonstrated by 4-nitroquinoline 1-oxide's ability to produce oxidative DNA damage (Arima et al., 2006). These properties underscore the compound's potential for studying oxidative stress and DNA damage mechanisms.

Physical Properties Analysis

While specific studies on 4-Chloro-8-nitroquinazoline's physical properties are scarce, related quinazoline derivatives exhibit characteristics such as molecular geometries optimized through density functional theory, providing insights into their stability, electronic structure, and potential for interactions with other molecules (Murugavel et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Chloro-8-nitroquinazoline can be inferred from studies on similar compounds, which show how the nitro and chloro substituents affect reactivity and interactions with biological molecules. For example, nitroquinoline derivatives have been investigated for their potential to inhibit EGFR signaling, highlighting the significance of the nitro group in biological activity (Jin et al., 2005).

Scientific Research Applications

  • Antitumor Activity : 5-substituted-4-hydroxy-8-nitroquinazolines, derived from 4-Chloro-8-nitroquinazoline, show promising antitumor activity. Specifically, compounds like 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline exhibit potent dual EGFR/ErbB-2 inhibitory effects, making them potential candidates for cancer treatment (Jin et al., 2005).

  • Metabolic Activation and Cytotoxicity : The metabolic activation of 4-nitroquinoline N-oxide, a compound related to 4-Chloro-8-nitroquinazoline, leads to the production of reactive oxygen species. These intermediates stimulate oxygen consumption in mammalian cells, contributing to their cytotoxicity, which is relevant in understanding certain drug interactions and effects (Biaglow et al., 1977).

  • Antimicrobial and Antiviral Properties : Novel chloroquinolinyl-1H-pyrazoles, which can be derived from 4-Chloro-8-nitroquinazoline, exhibit a range of biological activities including antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic properties. This indicates potential pharmaceutical applications (Zapol’skii et al., 2022).

  • Electrophilic Aromatic Nitration and Biological Potency : The nitration of 4-hydroxyquinazoline, which is structurally related to 4-Chloro-8-nitroquinazoline, suggests that substitution at specific positions can influence its biological activities. This is important in designing new molecules for various therapeutic applications (Makhloufi et al., 2018).

  • Solid-Phase Synthesis Applications : The compound is used in the solid-phase synthesis of other complex molecules, demonstrating its utility in synthetic chemistry (Zhang et al., 2008).

  • Antileishmanial Activities : Derivatives of 4-Arylamino-6-nitroquinazoline show significant antileishmanial activities, offering potential new treatments for diseases like leishmaniasis (Saad et al., 2016).

Safety And Hazards

4-Chloro-8-nitroquinazoline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-chloro-8-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIKQCKETYIRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466514
Record name 4-Chloro-8-nitroquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-nitroquinazoline

CAS RN

19815-18-0
Record name 4-Chloro-8-nitroquinazoline
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Record name 4-Chloro-8-nitroquinazoline
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Record name 4-chloro-8-nitroquinazoline
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Synthesis routes and methods I

Procedure details

N, N-dimethylaniline (0.37 ml, 1.23 mmol) was added dropwise to a solution of 8-nitro-3H-quinazolin-4-one 476 (200 mg, 1.04 mmol) in POCl3 (1.25 ml, 10.5 mmol) at 0° C. The mixture was heated at 65° C. for 1.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with sat. NaHCO3 solution and the aqueous phase was extracted with EtOAc (25 ml, ×2). The combined organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/DCM (80:20) to give the title compound (130 mg, 59.63%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Yield
59.63%

Synthesis routes and methods II

Procedure details

A suspension of 8-nitroquinazolin-4(3H)-one (1.0 g, 5.23 mmol) and PCl5 (1.3 g, 6.24 mmol) in POCl3 (5 mL) was heated at reflux for 4 h. Then the reaction mixture was concentrated and the concentrate was diluted with Et2O. The precipitated solid was filtered and dried to afford 1.0 g of the title product. 1H NMR (300 MHz, DMSO d6): δ 9.25 (s, 1H), 8.71 (d, J=7.8 Hz, 1H), 8.59 (d, J=7.8 Hz, 1H), 8.07-8.02 (t, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8-nitroquinazolin-4(3H)-one (Intermediate-7, step-1, 300 mg, 1.57 mmol) in POCl3 (3 mL) was heated at reflux for 2 h. Then the reaction mixture was concentrated and dried to afford 4-chloro-8-nitroquinazoline which was used for the next step without further purification. Then NaH (263 mg, 11.54 mmol, 95%) was added to EtOH (2 mL) at 0° C. and stirred at that temperature for 15 minutes before it was added to a solution of 4-chloro-8-nitroquinazoline in THF (2 mL) at 0° C. Then the reaction mixture was stirred at rt for 4 h. Then the reaction mixture was quenched with water and was extracted with EtOAc. The organic layer was washed with brine, separated, dried, filtered and concentrated. The residue was purified by column chromatography to afford 200 mg of the title product. MS (m/z): 220.23 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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